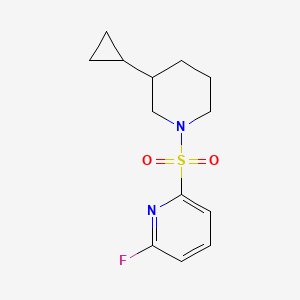![molecular formula C17H15Cl2NO3 B2484701 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate CAS No. 1794785-44-6](/img/structure/B2484701.png)
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate" involves intricate organic chemistry methodologies. For instance, the synthesis of structurally similar compounds, such as aromatic polyamides containing 2-methyl-4,5-oxazolediyl structure, demonstrates the complexity and precision required in synthesizing complex organic molecules. These processes often involve direct polycondensation methods, showcasing the diversity in synthetic strategies to achieve high molecular weight and thermally stable compounds (Akutsu et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, including X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR). For example, studies on compounds like 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate reveal detailed conformational analysis, optimized geometric parameters, and vibrational assignments, providing insights into the structural intricacies of these molecules (Kumar et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to "[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate" include complex reactions like the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid, highlighting the ability of these molecules to participate in a range of chemical transformations. Such reactions are pivotal for understanding the chemical properties and potential applications of these compounds (Forsch et al., 2002).
Physical Properties Analysis
The physical properties of compounds within this chemical category often include high thermal stability and good solubility in organic solvents, as demonstrated by aromatic polyamides with 2-methyl-4,5-oxazolediyl structures. These properties are critical for the material's application in various industrial and research contexts (Akutsu et al., 1998).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Schiff Bases and Their Anticancer Activity : Schiff bases derived from various phenyl derivatives have been synthesized and characterized for their anticancer activities. These studies involve evaluating their ability to interact with DNA and their cytotoxicity against cancer cell lines. Such research underscores the potential therapeutic applications of compounds including substituted phenyl derivatives (Uddin et al., 2019).
Polymer Synthesis via Precursor Routes : The development of polymers from precursors like methyl 2,5-dichlorobenzoate showcases the utility of such compounds in material science, particularly in creating polyphenylene, which has significant electrical conductivity properties. This illustrates the compound's relevance in developing advanced materials (Chaturvedi et al., 1993).
Biological and Environmental Applications
Anticancer Activities and DNA Binding : The synthesis of compounds with specific substituents, such as chloro and methyl groups, and their subsequent evaluation for anticancer activities through DNA binding studies highlight the biomedical relevance of these compounds. Their interaction with biological macromolecules can provide insights into new drug designs (Zheng et al., 2015).
Photodegradation and Environmental Remediation : Studies involving the photodegradation of pesticides using photoassisted Fenton reactions indicate the potential environmental applications of related compounds. The ability to mineralize pollutants to inorganic compounds showcases their role in environmental cleanup and remediation efforts (Pignatello & Sun, 1995).
Eigenschaften
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)14-8-13(18)6-7-15(14)19/h2-8H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVLRTQWYOPTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)

![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide](/img/structure/B2484620.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2484629.png)


![(5-Bromobenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2484633.png)



![(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide](/img/structure/B2484637.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)